Benzyl 2-methylmorpholine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11-9-14(7-8-16-11)13(15)17-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIDUCSDPPCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743765 | |
| Record name | Benzyl 2-methylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217098-31-1 | |
| Record name | Benzyl 2-methylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Mechanisms, and Derivatization
Hydrolytic Stability and Kinetic Investigations of the Carbamate (B1207046) Ester
The carbamate ester in benzyl (B1604629) 2-methylmorpholine-4-carboxylate is a key functional group governing its stability and reactivity. Carbamates, in general, exhibit greater stability towards hydrolysis compared to corresponding esters. researchgate.net This is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity.
The hydrolysis of carbamates can be catalyzed by both acid and base. clemson.edu
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. However, for many carbamates, this pathway is not as significant as base-catalyzed hydrolysis. clemson.edu
Base-catalyzed hydrolysis: In alkaline solutions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. clemson.edunih.gov The rate of this reaction is first-order with respect to both the carbamate and the hydroxide ion concentration. researchgate.net For N-unsubstituted or N-monosubstituted carbamates, an E1cB (Elimination Unimolecular conjugate Base) type mechanism can operate, which is often much faster than the typical BAc2 (Base-catalyzed Acyl substitution) mechanism observed for secondary carbamates. researchgate.net Given the N-substituted nature of benzyl 2-methylmorpholine-4-carboxylate, the BAc2 mechanism is the more probable pathway for its alkaline hydrolysis.
Kinetic studies on the hydrolysis of various carbamate esters have been performed to understand their environmental persistence and degradation pathways. acs.orgmdpi.com The half-lives for carbamate hydrolysis can vary significantly, from seconds to years, depending on the structure and reaction conditions. researchgate.net
Table 1: General Mechanisms of Carbamate Hydrolysis
| Mechanism | Conditions | Description |
| Acid-Catalyzed | Acidic (low pH) | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by water. |
| Base-Mediated (BAc2) | Alkaline (high pH) | Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by elimination of the leaving group. |
| Elimination-Addition (E1cB) | Alkaline (high pH) | Primarily for primary carbamates, involving deprotonation of the nitrogen followed by elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed. |
Reduction Reactions of the Ester and Morpholine (B109124) Ring Systems
The carbamate and morpholine moieties of this compound can undergo reduction under specific conditions.
Reduction of the Carbamate Ester:
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carbamates. masterorganicchemistry.comstackexchange.com The reduction of a carbamate with LiAlH₄ typically cleaves the carbamate C-O bond, yielding the corresponding amine and alcohol. stackexchange.com In the case of this compound, this would lead to the formation of N-methyl-2-methylmorpholine and benzyl alcohol. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by elimination of the benzyloxy group to form an intermediate that is further reduced. masterorganicchemistry.comreddit.comyoutube.com
It's important to note that the reduction of carbamates can sometimes lead to the formation of methylamines if the carbamate is derived from a primary or secondary amine and a methyl or ethyl chloroformate. thieme-connect.de However, with a benzyl ester, the primary products are the N-substituted morpholine and benzyl alcohol.
Reduction of the Morpholine Ring:
The morpholine ring itself is generally stable to many reducing agents. However, catalytic hydrogenation can be employed to reduce certain functionalities within the ring or, under harsh conditions, to open the ring. Catalytic hydrogenation is a process where hydrogen gas is passed through a solution of the compound in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.orglibretexts.org While the saturated morpholine ring is resistant, any unsaturation introduced into the ring could be a target for this reaction.
Nucleophilic Acyl Substitution and Other Reactions at the Carbamate Carbonyl
The carbonyl carbon of the carbamate group is an electrophilic center and can undergo nucleophilic acyl substitution reactions. Although less reactive than the carbonyl of an ester, it can still react with strong nucleophiles.
Transesterification: Reaction with an alcohol in the presence of a suitable catalyst can lead to the exchange of the benzyl group for another alkyl or aryl group.
Aminolysis: Reaction with an amine can lead to the formation of a urea (B33335) derivative.
These reactions allow for the modification of the ester portion of the molecule, providing a route to a variety of analogs.
Electrophilic and Nucleophilic Reactions of the Morpholine Nitrogen and Ring
Reactions at the Morpholine Nitrogen:
The nitrogen atom of the morpholine ring in this compound is part of a carbamate and is therefore significantly less nucleophilic than a free secondary amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. Consequently, direct N-alkylation or other electrophilic additions at the nitrogen are generally difficult to achieve without prior modification of the carbamate group. nih.gov However, under certain catalytic conditions, N-alkylation of morpholines with alcohols has been reported. researchgate.netresearchgate.net
Reactions of the Morpholine Ring:
The morpholine ring itself is a saturated heterocycle and generally not susceptible to electrophilic attack. However, its derivatives can undergo various reactions. Organocatalysts based on the morpholine scaffold have been shown to be effective in reactions such as the 1,4-addition of aldehydes to nitroolefins, proceeding through an enamine intermediate. frontiersin.orgnih.gov The presence of the oxygen atom in the morpholine ring can decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine (B122466) or piperidine-based catalysts. frontiersin.orgnih.gov
Regio- and Stereoselective Functionalization of the Benzyl Moiety
The benzyl group offers several possibilities for functionalization.
Benzylic Position: The methylene (B1212753) (CH₂) group of the benzyl moiety is a benzylic position, which is activated for various reactions, including radical halogenation (e.g., Wohl-Ziegler reaction) and oxidation. wikipedia.org Oxidation with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of a carboxylic acid. wikipedia.org
Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The directing effect of the -OCH₂- group is ortho- and para-directing. However, the carbamate functionality's electronic influence must also be considered.
Directed Ortho-Metalation (DoM): The carbamate group, particularly an O-aryl carbamate, is a powerful directed metalation group (DMG). nih.govacs.orgresearchgate.netresearchgate.net This allows for the regioselective functionalization at the position ortho to the carbamate group on an aromatic ring. While this compound has a benzyl carbamate, related aryl O-carbamates demonstrate the utility of this functional group in directing lithiation or other metalations to the ortho position of the aromatic ring, which can then be quenched with various electrophiles. nih.govacs.orgresearchgate.netresearchgate.net
Stereoselective Reactions: The introduction of substituents on the benzyl group can be achieved with stereocontrol. For instance, 2-substituted benzyl ethers have been used to control stereoselectivity in glycosylation reactions through intramolecular participation. acs.org While not directly applicable to the parent compound, this highlights the potential for stereodirected functionalization of the benzyl moiety in related derivatives. The cleavage of benzyl ethers can also proceed with stereoselectivity depending on the reagents and the substrate's stereochemistry. rsc.org
Table 2: Potential Functionalization Reactions of the Benzyl Moiety
| Reaction Type | Reagent/Conditions | Potential Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Benzyl bromide derivative |
| Benzylic Oxidation | Potassium permanganate (KMnO₄) | Benzoic acid derivative |
| Electrophilic Aromatic Substitution | e.g., Nitrating mixture (HNO₃/H₂SO₄) | Nitrobenzyl derivative (ortho/para isomers) |
| Directed Ortho-Metalation (on related aryl systems) | s-BuLi, TMEDA, then electrophile (E+) | Ortho-substituted aryl derivative |
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene and 2-methylmorpholine-4-carboxylic acid |
Mechanistic Studies of Key Transformations via Isotopic Labeling and Kinetic Isotope Effects
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. ias.ac.in
Hydrolysis: By using H₂¹⁸O, the position of bond cleavage (acyl-oxygen vs. alkyl-oxygen) during hydrolysis can be determined by analyzing the incorporation of ¹⁸O into the products (the carboxylic acid/carbamate and the alcohol).
Carbamate Formation/Decomposition: Carbon-13 isotope effects have been used to study reactions involving carbamates and carbamoyl (B1232498) phosphate (B84403). nih.gov For instance, the kinetic ¹³C isotope effect on the decomposition of carbamoyl phosphate provides insight into the transition state of the reaction. nih.gov Similar studies on the hydrolysis or other transformations of this compound could elucidate the nature of the transition states involved.
Kinetic Isotope Effects (KIEs): Replacing a hydrogen atom with deuterium (B1214612) at a specific position can reveal whether the C-H bond is broken in the rate-determining step of a reaction. For example, a significant KIE would be expected for the benzylic functionalization of the benzyl group if C-H bond cleavage at that position is rate-limiting. nih.gov Studies on the formation of carbamates from CO₂ and amines have also utilized mechanistic investigations, including isotopic labeling, to understand the role of intermediates. rsc.orgresearchgate.net Positional isotope exchange has been employed to study the mechanism of enzymes that synthesize carbamoyl phosphate. nih.gov
Comprehensive Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For Benzyl (B1604629) 2-methylmorpholine-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Given the absence of published experimental spectra for Benzyl 2-methylmorpholine-4-carboxylate, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for similar structural motifs, including N-substituted morpholines and benzyl carbamates. nih.govsigmaaldrich.com The morpholine (B109124) ring is expected to adopt a chair conformation in solution. sigmaaldrich.comiucr.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | ~136.5 |
| 2'/6' | 7.30-7.40 (m) | ~128.5 |
| 3'/5' | 7.30-7.40 (m) | ~128.0 |
| 4' | 7.30-7.40 (m) | ~127.8 |
| 7' (CH₂) | 5.15 (s) | ~67.0 |
| C=O | - | ~155.0 |
| 2 | ~4.00 (m) | ~73.0 |
| 3a | ~3.90 (dd) | ~44.0 |
| 3e | ~3.00 (dt) | |
| 5a | ~3.70 (m) | ~66.5 |
| 5e | ~3.50 (m) | |
| 6a | ~3.60 (m) | ~48.0 |
| 6e | ~2.80 (m) | |
| CH₃ | 1.20 (d) | ~18.0 |
Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are for a deuterochloroform (CDCl₃) solvent. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), dt (doublet of triplets).
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the predicted assignments and elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the methyl protons (CH₃) and the H-2 proton of the morpholine ring, as well as couplings between the geminal and vicinal protons of the morpholine ring (H-3, H-5, and H-6). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the proton assignments. For example, the proton signal around 5.15 ppm would correlate with the benzylic carbon at approximately 67.0 ppm. sigmaaldrich.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Expected key correlations would include those from the benzylic protons (7'-H) to the carbonyl carbon (C=O) and the aromatic carbon C-1', and from the morpholine protons to adjacent carbons within the ring and to the carbonyl carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY could reveal spatial proximity between the methyl group protons and certain protons on the morpholine ring, helping to confirm the stereochemistry at the C-2 position. It could also show correlations between the benzylic protons and the aromatic protons of the benzyl group. nih.gov
Variable Temperature NMR for Conformational Dynamics
The morpholine ring in this compound is expected to undergo chair-to-chair ring inversion. iucr.orgnumberanalytics.com Variable Temperature (VT) NMR studies would be instrumental in probing the energetics of this conformational process. By recording ¹H or ¹³C NMR spectra at different temperatures, one could observe the coalescence of signals for the axial and equatorial protons as the rate of ring inversion increases with temperature. From the coalescence temperature, the free energy of activation (ΔG‡) for the ring flip can be calculated, providing quantitative information about the conformational flexibility of the morpholine ring. For N-alkylated morpholines, this energy barrier is typically in the range of 40-50 kJ/mol. numberanalytics.com
Solid-State NMR for Polymorph Characterization
In the solid state, molecules are locked into specific conformations and packing arrangements, which can lead to the existence of different crystalline forms, or polymorphs. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing these different solid forms. jocpr.comworktribe.com Unlike in solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and molecular packing.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would likely reveal different sets of isotropic chemical shifts for each distinct polymorph or for an amorphous form. nih.govresearchgate.net This is because the carbon nuclei in different crystal lattices would experience slightly different electronic environments. The presence of broad resonances in a ¹³C CP/MAS spectrum would be indicative of an amorphous or disordered phase, while sharp, well-defined peaks suggest a crystalline material. jocpr.comwustl.edu Further analysis using 2D SSNMR techniques could provide insights into the intermolecular packing within each solid form.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₇NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its molecular formula.
Predicted High-Resolution Mass
Molecular Formula: C₁₃H₁₇NO₃
Molecular Weight: 235.28 g/mol wpmucdn.com
Predicted [M+H]⁺: 236.1281 Da
Tandem mass spectrometry (MS/MS) experiments would be used to investigate the fragmentation pathways of the parent ion. The fragmentation of carbamates is well-documented and typically involves characteristic losses. rochester.edunih.gov For this compound, the following fragmentation pathways are proposed:
Loss of the benzyl group: A common fragmentation pathway for benzyl carbamates is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. core.ac.uk
Decarboxylation: Loss of carbon dioxide (CO₂) is another characteristic fragmentation of carbamates, which would result in a fragment ion corresponding to N-benzyl-2-methylmorpholine. rochester.edu
Cleavage of the morpholine ring: The morpholine ring itself can undergo fragmentation, leading to various smaller charged species.
Predicted HRMS Fragmentation Data for [C₁₃H₁₇NO₃+H]⁺
| Predicted m/z | Proposed Fragment Formula | Description of Neutral Loss |
| 236.1281 | [C₁₃H₁₈NO₃]⁺ | Protonated molecular ion |
| 192.1383 | [C₁₂H₁₈NO]⁺ | Loss of CO₂ |
| 108.0573 | [C₇H₈O]⁺ | Formation of benzyl alcohol cation |
| 91.0542 | [C₇H₇]⁺ | Formation of tropylium cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are highly characteristic of the functional groups present and can also be sensitive to intermolecular interactions, such as hydrogen bonding.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the benzyl group, the carbamate (B1207046) moiety, and the morpholine ring. rsc.orgresearchgate.net
Predicted Characteristic IR and Raman Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| ~1700 | Carbamate C=O | Stretching |
| 1600, 1495 | Aromatic C=C | Stretching |
| ~1250 | Carbamate C-O | Stretching |
| ~1120 | Morpholine C-O-C | Asymmetric Stretching |
The C=O stretching frequency of the carbamate group is particularly informative. rsc.org Its exact position can be influenced by the electronic environment and any potential hydrogen bonding interactions in the solid state. In different polymorphs, variations in intermolecular interactions could lead to slight shifts in the C=O band position and changes in other regions of the spectra, making vibrational spectroscopy a useful tool for polymorph screening. americanpharmaceuticalreview.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal modes, which are often weak in the IR spectrum. researchgate.netnih.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.govwikipedia.org This technique would provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring in this compound. Furthermore, it would reveal the supramolecular assembly, detailing how the molecules pack together in the crystal lattice through intermolecular interactions like van der Waals forces and potential weak hydrogen bonds.
To perform this analysis, a high-quality single crystal of the compound is required, typically with dimensions greater than 0.1 mm. wikipedia.org Growing such crystals can be a process of trial and error, involving various techniques: iucr.orgrochester.eduufl.edu
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form. ufl.edu
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization. iucr.org
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, causing the compound to crystallize. ufl.edu
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure, ultimately yielding a detailed model of the molecule and its packing in the solid state. nih.gov This information is invaluable for understanding the structure-property relationships of the material.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
The absolute configuration of a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the morpholine ring, is unequivocally determined using chiroptical spectroscopic methods. These techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy
Circular dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is characterized by positive or negative bands, known as Cotton effects, in the regions where the molecule possesses a chromophore that absorbs UV-visible light. For this compound, the key chromophore is the benzyl carbamate moiety. The electronic transitions associated with the aromatic benzene (B151609) ring and the carbonyl group of the carbamate are expected to give rise to distinct CD signals.
The sign and intensity of the observed Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) can be unambiguously assigned. This is a powerful, non-destructive method for stereochemical elucidation in solution.
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the specific rotation [α] at different wavelengths. Similar to CD, ORD spectra of chiral molecules exhibit characteristic peaks and troughs, also termed Cotton effects, near the absorption bands of their chromophores. A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite pattern.
The shape of the ORD curve for this compound would be dictated by the stereochemistry at the C2 position. The benzyl carbamate chromophore would be the primary contributor to the ORD spectrum. Computational modeling of the ORD curve for both the R and S enantiomers and comparison with the experimental data provides a reliable method for the assignment of the absolute configuration.
| Technique | Principle | Expected Application for this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | The benzyl carbamate chromophore would produce Cotton effects, the signs of which would be correlated with the absolute configuration at the C2 center through comparison with theoretical calculations. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | The shape of the ORD curve, particularly the Cotton effect associated with the benzyl carbamate group, would be characteristic of one enantiomer over the other, allowing for absolute configuration assignment. |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for verifying the chemical purity and determining the enantiomeric composition of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.
Purity Assessment
The chemical purity of a synthesized batch of this compound can be reliably assessed using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically employing a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for separating the target compound from any non-isomeric impurities. Detection is commonly achieved using a UV detector set to a wavelength where the benzyl carbamate chromophore absorbs strongly (around 254 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile and thermally stable compound like this compound, GC-MS is a powerful tool for purity assessment. nih.govresearchgate.netnih.gov The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, aiding in the identification of impurities. The total ion chromatogram (TIC) can be used to estimate purity based on peak areas.
Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is crucial to determine the enantiomeric excess (e.e.) of a sample, which is a measure of the relative amounts of the two enantiomers. nih.gov This is most commonly achieved using chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatogram. csfarmacie.czsigmaaldrich.com For a compound like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. nih.gov The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). The two enantiomers will elute at different retention times, and the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
The enantiomeric excess is calculated using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
| Technique | Purpose | Stationary Phase | Mobile Phase (Typical) | Detection |
| Reversed-Phase HPLC | Chemical Purity | C18 or C8 | Water/Acetonitrile or Water/Methanol (B129727) | UV |
| GC-MS | Chemical Purity & Impurity ID | Non-polar (e.g., DB-5ms) | Helium | Mass Spectrometry |
| Chiral HPLC | Enantiomeric Excess | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol | UV |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic profile of a molecule. For Benzyl (B1604629) 2-methylmorpholine-4-carboxylate, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting reactivity, as electron-rich areas are susceptible to electrophilic attack and electron-poor areas to nucleophilic attack.
Methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to determine key electronic properties. These calculations would also yield the molecule's total energy, heats of formation, and ionization potential, providing a quantitative measure of its stability. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govbookpi.org
Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular Properties
Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for its balance of accuracy and computational cost. nih.gov A DFT study on Benzyl 2-methylmorpholine-4-carboxylate would begin with geometry optimization. Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), researchers can predict the most stable three-dimensional arrangement of atoms in the molecule. nih.govnih.gov This optimized geometry provides the foundation for calculating various molecular properties.
The results would include precise bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT could elucidate the planarity of the benzyl group and the puckering of the morpholine (B109124) ring. Further calculations would yield properties such as the molecular electrostatic potential (MEP) map, which visually represents the charge distribution and helps predict sites for intermolecular interactions.
Table 1: Predicted Molecular Properties from DFT Calculations (Note: This table is illustrative of the types of data that would be generated from a DFT study, as specific data for the target compound is not available.)
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy | (e.g., -X Hartrees) | Indicates the overall stability of the molecule. |
| Dipole Moment | (e.g., Y Debye) | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
| HOMO Energy | (e.g., -Z eV) | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | (e.g., -W eV) | Relates to the electron affinity and electron-accepting ability. |
Conformational Analysis and Exploration of Energy Landscapes
The morpholine ring in this compound is not planar and can adopt several conformations, most commonly chair and boat forms. The substituents (methyl group at C2 and the benzyl carboxylate group at N4) will have preferred orientations (axial or equatorial) in the chair conformation.
Conformational analysis would involve systematically exploring the potential energy surface of the molecule. By rotating key single bonds (like the C-N bond of the carbamate (B1207046) or the C-O bond of the benzyl group), a computational chemist can map out the various possible conformers and their relative energies. This exploration identifies the global minimum energy conformation—the most stable and thus most populated state of the molecule at equilibrium—as well as other local minima and the energy barriers between them. Such studies have been performed on related morpholine systems, revealing that chair conformations are generally more stable than boat or twist-boat forms.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical chemistry can be used to model potential chemical reactions involving this compound. For example, the hydrolysis of the carboxylate group is a common reaction. Computational methods can elucidate the step-by-step mechanism of such a transformation.
This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate. By locating the transition state structure and its energy, chemists can calculate the activation energy for the reaction, which is a key determinant of the reaction rate. This approach allows for the comparison of different possible reaction pathways to determine the most likely mechanism. For instance, studies on related compounds have detailed mechanisms for reactions like acylation or nucleophilic substitution. researchgate.net
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict:
Infrared (IR) spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts (¹H and ¹³C) for each unique atom in the molecule.
When experimental spectra are available, a strong correlation between the predicted and observed spectra provides powerful evidence for the correctness of the proposed structure and the accuracy of the computational model. For example, predicted spectra for similar heterocyclic compounds have shown good agreement with experimental results. nih.govhmdb.ca
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would model the movements of every atom based on a force field.
Theoretical Studies on Intermolecular Interactions and Aggregation Behavior
The way molecules of this compound interact with each other influences its physical properties, such as its melting point, boiling point, and solubility. Theoretical studies can characterize these intermolecular forces.
Calculations can identify and quantify potential hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For example, the carbonyl oxygen of the carboxylate group could act as a hydrogen bond acceptor. The benzyl group can participate in π-π stacking interactions with benzyl groups of neighboring molecules. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed breakdown of the contributions from different types of interactions. bookpi.orgnih.gov Understanding these interactions is key to predicting how the molecules will pack in a solid state and their potential to form aggregates in solution.
Applications in Advanced Organic Synthesis and Chemical Sciences
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of the 2-methylmorpholine (B1581761) core makes this compound a valuable chiral building block. Chiral morpholines are crucial components in the synthesis of numerous biologically active compounds and natural products. semanticscholar.org The synthesis of highly substituted, optically pure morpholine (B109124) derivatives is a key focus in organic chemistry. banglajol.info Methodologies for creating chiral morpholines often involve asymmetric hydrogenation or the use of chiral auxiliaries to ensure high enantioselectivity. semanticscholar.orgrsc.orgnih.gov The presence of the methyl group at the C-2 position of Benzyl (B1604629) 2-methylmorpholine-4-carboxylate provides a specific stereocenter that can be exploited in the construction of complex chiral molecules.
Role as a Synthetic Intermediate in the Construction of Diverse Chemical Scaffolds
As a "versatile small molecule scaffold," Benzyl 2-methylmorpholine-4-carboxylate can serve as a precursor for a wide array of more complex chemical structures. cymitquimica.com The morpholine unit is a common feature in many approved drugs, highlighting its importance as a core structure. nih.govresearchgate.net The benzyl carbamate (B1207046) group (Cbz) is a well-established protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. This allows chemists to build upon the morpholine core, attaching different substituents to create libraries of compounds for screening in drug discovery and other applications. For instance, N-alkylation of the morpholine nitrogen after deprotection can lead to a diverse range of derivatives. researchgate.net
Development of New Reagents or Catalysts Incorporating the Compound
The morpholine moiety is a key component in the development of specialized reagents and catalysts. For example, morpholine derivatives are used in the formulation of SnAP (stannyl amine protocol) reagents for the synthesis of N-unprotected heterocycles. nih.gov Furthermore, chiral morpholine-containing ligands have been developed for use in asymmetric catalysis, demonstrating their utility in controlling the stereochemical outcome of chemical reactions. The structure of this compound, with its defined stereochemistry, makes it a candidate for incorporation into new chiral ligands or organocatalysts.
Stereochemical Control and Auxiliary Functions in Organic Reactions
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.org While specific studies detailing the use of this compound as a chiral auxiliary are not prevalent, the principle is well-established for similar chiral molecules. The rigid, chiral structure of the morpholine ring can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered direction, thus controlling the formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Potential Applications in Material Science as Monomers or Precursors
The bifunctional nature of this compound, with its reactive sites, suggests potential applications in material science. The morpholine ring can be incorporated into polymer backbones or as pendant groups, potentially influencing the material's physical and chemical properties. Benzanthrone derivatives, for example, have been utilized in the creation of polymeric materials. mdpi.com While direct evidence for this specific compound is limited, the broader class of heterocyclic compounds is actively being explored for the development of new materials with unique optical or electronic properties.
Ligand Design for Organometallic Catalysis
The nitrogen and oxygen atoms within the morpholine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic is fundamental to ligand design for organometallic catalysis. Palladium(II) complexes, for instance, have been used in ligand-controlled synthesis. asianpubs.org By modifying the substituents on the morpholine ring, it is possible to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The chiral nature of this specific morpholine could be advantageous in designing catalysts for asymmetric transformations.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of morpholine (B109124) derivatives is continuously evolving, with a strong emphasis on green chemistry principles to reduce environmental impact and improve efficiency. mdpi.comunibo.itresearchgate.net Future research on Benzyl (B1604629) 2-methylmorpholine-4-carboxylate should focus on moving beyond traditional multi-step procedures, which often involve hazardous reagents and generate significant waste. wjpmr.com
Key areas for development include:
Catalytic Strategies: Research into novel catalytic systems can offer more direct and atom-economical pathways. This includes employing earth-abundant metal catalysts or organocatalysts to construct the morpholine ring with high stereocontrol. nih.govgoogle.com For instance, developing a one-pot tandem reaction that combines hydroamination and asymmetric hydrogenation could streamline the synthesis from simple aminoalkyne precursors. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers substantial advantages over batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netacs.orgnih.gov Investigating the translation of the synthesis of Benzyl 2-methylmorpholine-4-carboxylate to a continuous flow process could lead to higher yields and purity with reduced reaction times. mdpi.comnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. acs.org Future work could explore photocatalytic C-H functionalization or annulation strategies to build the 2-methylmorpholine (B1581761) core directly from readily available starting materials, minimizing the need for pre-functionalized substrates. acs.orgrsc.org
Bio-inspired and Enzymatic Routes: Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. researchgate.netrsc.orgnih.gov Exploring enzymes, such as engineered monooxygenases or reductases, for the asymmetric synthesis of the chiral 2-methylmorpholine core could provide a highly sustainable and efficient alternative to classical chemical methods. rsc.org
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Key Research Challenges |
| Organocatalysis | Metal-free, reduced toxicity, high stereoselectivity. nih.gov | Catalyst loading, reaction times, substrate scope. nih.gov |
| Flow Chemistry | Improved safety, scalability, process control, higher yields. researchgate.netacs.org | Reactor design, handling of solids, optimization of residence time. nih.gov |
| Photocatalysis | Mild reaction conditions, high atom economy, novel bond formations. acs.orgrsc.org | Catalyst cost and stability, quantum yield optimization. |
| Biocatalysis | High enantioselectivity, green solvents (water), mild conditions. rsc.orgnih.gov | Enzyme stability and availability, substrate compatibility, downstream processing. researchgate.net |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond its synthesis, the exploration of novel chemical transformations of this compound is a crucial research avenue. The inherent structure of the molecule, featuring a protected amine, an ether linkage, and a chiral center, provides multiple sites for derivatization.
Future studies could focus on:
Ring-Opening and Rearrangement Reactions: Investigating Lewis acid or transition-metal-catalyzed ring-opening reactions could yield novel amino alcohol derivatives that are otherwise difficult to access.
C-H Functionalization: Direct functionalization of the C-H bonds on the morpholine ring is a highly attractive strategy for rapidly building molecular complexity without the need for pre-installed activating groups.
Photoredox Catalysis: Using the morpholine nitrogen as an electron donor in photoredox cycles can enable novel transformations. researchgate.netrsc.org This intrinsic property could be harnessed to facilitate distal functionalizations or to participate in multicomponent reactions, generating structurally complex and diverse molecules from simple precursors. nih.gov
Deconstructive Derivatization: Exploring reactions that selectively cleave and functionalize the benzyl carbamate (B1207046) group under orthogonal conditions would provide a powerful handle for late-stage diversification, allowing for the introduction of a wide array of functional groups.
Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. nih.govnih.gov For this compound and its derivatives, these computational tools offer significant opportunities.
Reaction Optimization: ML algorithms can rapidly navigate complex reaction parameter spaces to identify optimal conditions (e.g., catalyst, solvent, temperature) with minimal experimental effort. beilstein-journals.orgduke.eduresearchgate.net An adaptive ML model could be employed to optimize the yield and stereoselectivity of the synthesis, significantly accelerating the development cycle. duke.edu
Predictive Modeling for Property Tuning: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound. nih.govspringernature.com By training models on existing data, researchers can prioritize the synthesis of new analogues with desired characteristics, such as improved solubility or target-binding affinity. nih.gov
De Novo Design: Reinforcement learning and other generative models can design novel morpholine-based compounds from the ground up, tailored to specific biological targets or material properties. nih.govrsc.org This approach can expand the accessible chemical space around the core scaffold.
Table 2: AI and Machine Learning Applications in Chemical Research
| Application Area | Technique | Potential Impact on Research |
| Reaction Optimization | Active Learning, Bayesian Optimization duke.edu | Reduced number of experiments, faster discovery of optimal conditions, cost savings. researchgate.net |
| Property Prediction | Graph Neural Networks (GNNs), QSAR nih.gov | Prioritization of synthetic targets, reduced late-stage failures in drug discovery. springernature.com |
| Synthesis Planning | Reinforcement Learning, NLP Models rsc.org | Discovery of novel and more efficient synthetic routes, automation of synthesis design. |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is fundamental to improving synthetic efficiency and safety. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur. perkinelmer.comspectroscopyonline.com
Future research should leverage these tools to study the synthesis of this compound:
Time-Resolved IR and Raman Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. perkinelmer.comnih.gov This data is invaluable for elucidating reaction mechanisms, identifying transient species, and optimizing reaction kinetics. perkinelmer.comnumberanalytics.com
Hyphenated Techniques: Combining separation methods with spectroscopy (e.g., Chromatography-IR) can provide highly specific information about complex reaction mixtures, helping to identify and quantify byproducts. numberanalytics.com
Process Analytical Technology (PAT): In a manufacturing or scale-up context, integrating in-situ probes into the reactor allows for continuous monitoring and control, ensuring consistent product quality and process safety. spectroscopyonline.com
Unexplored Chemical Space and Diversification of Derivatives for Chemical Property Tuning
The true value of this compound lies in its potential as a versatile building block for a wide range of applications. A systematic exploration of its chemical space is essential for tuning its properties for specific functions.
Key strategies for diversification include:
Library Synthesis: Employing high-throughput parallel synthesis techniques to create libraries of derivatives by varying substituents on the benzyl group or by modifying the morpholine ring after deprotection.
Scaffold Hopping: Using the 2-methylmorpholine core as a starting point to synthesize related but structurally distinct heterocyclic systems, such as piperazines or thiomorpholines. organic-chemistry.org
Functionalization of the Methyl Group: Exploring selective activation and functionalization of the 2-methyl group to introduce additional points of diversity.
Synthesis of Fused Systems: Developing reactions to construct bicyclic systems where the morpholine ring is fused to other ring structures, leading to conformationally constrained analogues with potentially unique biological activities. nih.gov
By systematically pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new discoveries in medicine, materials, and beyond.
Q & A
Q. What are the key synthetic routes for Benzyl 2-methylmorpholine-4-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Morpholine core formation : Alkylation or condensation reactions to introduce the methyl group at the 2-position of the morpholine ring.
- Carboxylation : Introduction of the benzyl carboxylate group via esterification or coupling reactions (e.g., using benzyl chloroformate).
- Purification : Chromatography (e.g., flash column chromatography) or recrystallization to isolate the product at high purity . Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for optimizing yield and minimizing side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the substitution pattern on the morpholine ring and benzyl ester group. For example, the methyl group at the 2-position shows distinct splitting patterns in H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks matching ) .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) groups confirm functional groups .
Q. How does the steric environment of the 2-methyl group influence reactivity?
The 2-methyl group introduces steric hindrance, affecting:
- Nucleophilic substitution : Slower reaction rates at the morpholine nitrogen due to restricted access.
- Catalytic hydrogenation : Selective reduction of the benzyl ester without disrupting the morpholine ring . Computational modeling (e.g., DFT) can quantify steric effects by analyzing bond angles and electron density maps .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Determines absolute configuration and confirms stereochemistry (e.g., distinguishing between enantiomers). Software like SHELXL refines positional and thermal displacement parameters .
- Packing analysis : Tools like Mercury CSD visualize intermolecular interactions (e.g., hydrogen bonding between carbonyl groups) that stabilize the crystal lattice . Example: A study on a related morpholine derivative used ORTEP diagrams to validate the chair conformation of the morpholine ring .
Q. What computational methods validate the compound’s electronic structure and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the benzyl ester’s carbonyl group shows high electrophilicity in Mulliken charge analyses .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational flexibility, aiding in understanding solubility and aggregation behavior .
Q. How can kinetic modeling optimize reaction conditions for derivatives of this compound?
- Yates pattern design : Identifies critical variables (e.g., temperature, catalyst loading) for reactions like benzylation or ester hydrolysis. A study on benzyl alcohol reactions used this method to maximize yield while minimizing side products .
- Rate constant determination : Pseudo-first-order kinetics applied to nucleophilic substitution reactions at the morpholine nitrogen .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-analysis : Compare IC values from enzyme inhibition assays, accounting for variables like assay pH or cell line specificity.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the benzyl group with a fluorinated analog) to isolate contributions of specific functional groups to bioactivity .
Methodological Considerations
Q. How to design a robust protocol for synthesizing enantiopure derivatives?
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) or enzymatic kinetic resolution.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .
Q. What analytical workflows confirm purity and stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
